3-Methyl-4-(4-methylthiophen-3-yl)benzoic acid
Overview
Description
3-Methyl-4-(4-methylthiophen-3-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a methyl group and a methylthiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(4-methylthiophen-3-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylthiophene and 3-methylbenzoic acid.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is often employed to couple the thiophene moiety to the benzoic acid core.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) for several hours to ensure complete coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(4-methylthiophen-3-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitutions may involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products
Oxidation: Oxidation of the methyl groups can yield this compound derivatives with additional carboxylic acid or aldehyde functionalities.
Reduction: Reduction of the carboxylic acid group can produce 3-methyl-4-(4-methylthiophen-3-yl)benzyl alcohol or aldehyde derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives
Scientific Research Applications
3-Methyl-4-(4-methylthiophen-3-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and electronic materials
Mechanism of Action
The mechanism of action of 3-Methyl-4-(4-methylthiophen-3-yl)benzoic acid depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-thiopheneboronic acid: Similar in structure but with a boronic acid group instead of a benzoic acid group.
4-Methylthiophene-3-boronic acid: Another similar compound with a boronic acid group.
Uniqueness
3-Methyl-4-(4-methylthiophen-3-yl)benzoic acid is unique due to the presence of both a benzoic acid core and a methylthiophene moiety. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-methyl-4-(4-methylthiophen-3-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c1-8-5-10(13(14)15)3-4-11(8)12-7-16-6-9(12)2/h3-7H,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSFYGSXVYEOKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CSC=C2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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